Cas no 36044-03-8 (4-(ethylsulfanyl)butane-1-thiol)

4-(ethylsulfanyl)butane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 5-Thia-1-heptanethiol
- UKCNJCPIHIMVSL-UHFFFAOYSA-N
- EN300-1870206
- 4-(ethylsulfanyl)butane-1-thiol
- AKOS018596432
- 36044-03-8
-
- インチ: 1S/C6H14S2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3
- InChIKey: UKCNJCPIHIMVSL-UHFFFAOYSA-N
- ほほえんだ: S(CC)CCCCS
計算された属性
- せいみつぶんしりょう: 150.05369279g/mol
- どういたいしつりょう: 150.05369279g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 37.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26.3Ų
4-(ethylsulfanyl)butane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870206-0.05g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1870206-0.5g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1870206-0.1g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1870206-1g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1870206-5g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1870206-2.5g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1870206-10.0g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1870206-10g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1870206-1.0g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1870206-0.25g |
4-(ethylsulfanyl)butane-1-thiol |
36044-03-8 | 0.25g |
$513.0 | 2023-09-18 |
4-(ethylsulfanyl)butane-1-thiol 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Mei Zhou RSC Adv., 2016,6, 113322-113326
4-(ethylsulfanyl)butane-1-thiolに関する追加情報
Comprehensive Overview of 4-(ethylsulfanyl)butane-1-thiol (CAS No. 36044-03-8): Properties, Applications, and Industry Insights
4-(ethylsulfanyl)butane-1-thiol (CAS No. 36044-03-8) is a sulfur-containing organic compound with a unique molecular structure that combines an ethylsulfanyl group with a butane-thiol backbone. This compound has garnered significant attention in recent years due to its versatile applications in flavor and fragrance formulations, pharmaceutical intermediates, and specialty chemical synthesis. The growing demand for sulfur-based flavor compounds in the food industry and the increasing research into thiol derivatives for medicinal chemistry have positioned this chemical as a subject of scientific and commercial interest.
The compound's molecular formula C6H14S2 and molecular weight 150.30 g/mol make it a moderately volatile substance with distinctive olfactory properties. Researchers have noted its potential as a flavor enhancer, particularly in meaty and savory flavor profiles, which aligns with current consumer trends toward umami-rich food products. The ethylsulfanyl moiety contributes to its unique chemical behavior, offering both lipophilic character and reactive sites for further chemical modifications.
From a synthetic chemistry perspective, 4-(ethylsulfanyl)butane-1-thiol serves as a valuable building block for more complex molecules. Its bifunctional nature allows for selective reactions at either the thiol or sulfide groups, making it particularly useful in asymmetric synthesis and catalysis research. Recent publications in ACS journals and RSC advances have highlighted its role in developing novel chiral auxiliaries and ligands for transition metal catalysts.
The compound's physicochemical properties have been extensively studied, with particular focus on its boiling point range (typically 220-230°C at atmospheric pressure) and solubility characteristics (moderate solubility in organic solvents like ethanol and ether, limited water solubility). These properties make it suitable for various formulation applications, especially where controlled release of active components is desired. In the personal care industry, derivatives of this compound are being explored for their potential in long-lasting fragrance systems.
Analytical methods for 4-(ethylsulfanyl)butane-1-thiol typically involve GC-MS analysis and HPLC techniques, with recent advancements in UHPLC-MS/MS providing greater sensitivity for trace analysis. The compound's chromatographic behavior and mass spectral fragmentation patterns have been well-documented, aiding in its identification in complex matrices. This analytical knowledge is particularly valuable for quality control in manufacturing processes and for regulatory compliance in various applications.
Recent patent literature reveals growing interest in the compound's potential for green chemistry applications. Several filings describe its use as a bio-based intermediate in sustainable chemical processes, aligning with global trends toward eco-friendly synthesis and renewable feedstocks. The compound's relatively low environmental persistence compared to some persistent organic pollutants makes it an attractive candidate for green formulation development.
In the context of market dynamics, the global demand for specialty thiols like 4-(ethylsulfanyl)butane-1-thiol has shown steady growth, particularly in the Asia-Pacific region where flavor and fragrance industries are expanding rapidly. Market analysts project continued growth in this sector, driven by increasing consumer demand for complex flavor profiles and natural-tasting additives. The compound's position in the value chain of flavor chemistry makes it an important subject for supply chain analysis and strategic sourcing considerations.
From a regulatory standpoint, 4-(ethylsulfanyl)butane-1-thiol is generally recognized as safe for use in specific applications when proper handling procedures are followed. Various food safety authorities have evaluated its derivatives, and it appears in several positive lists for flavoring substances. However, formulators must stay current with evolving global regulations concerning sulfur-containing compounds in consumer products.
Future research directions for this compound may focus on its potential in biocatalysis and enzyme-mediated transformations, areas that are gaining traction in white biotechnology. Preliminary studies suggest that certain sulfhydryl enzymes can selectively modify the compound's structure, opening possibilities for biobased production methods. Additionally, its potential in material science applications, particularly in self-assembled monolayers and surface modification technologies, warrants further investigation.
The scientific community continues to explore novel synthetic routes to 4-(ethylsulfanyl)butane-1-thiol, with recent publications describing improved atom economy methods and catalytic processes that reduce waste generation. These developments align with the Principles of Green Chemistry and respond to industry demands for more sustainable production methods. As research progresses, we anticipate new discoveries about this compound's potential across various scientific and industrial domains.
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